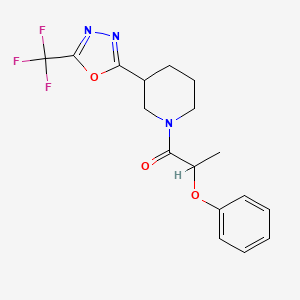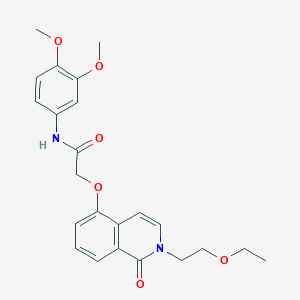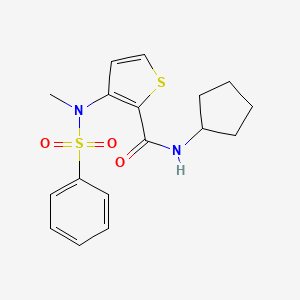
2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is a complex organic molecule that belongs to the class of compounds known for their diverse applications in medicinal chemistry and material science. With a unique structure incorporating a trifluoromethyl group and an oxadiazole ring, this compound is of significant interest for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one involves a multi-step reaction process. One common route starts with the preparation of the 3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine intermediate, which can be synthesized by the reaction of piperidine with 5-(trifluoromethyl)-1,3,4-oxadiazole. This intermediate is then reacted with 2-phenoxypropan-1-one under specific conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimization of reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity. Large-scale synthesis would typically employ flow chemistry techniques and continuous production methods to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, often resulting in the conversion of carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: potassium permanganate, chromium trioxide
Reducing agents: sodium borohydride, lithium aluminum hydride
Catalysts for substitution: palladium on carbon, copper(I) iodide
Major Products
Oxidized derivatives: Ketones, carboxylic acids
Reduced derivatives: Alcohols, amines
Substituted derivatives: Varied depending on the substituent introduced
Applications De Recherche Scientifique
Chemistry: 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reactions and the development of new synthetic methodologies.
Biology and Medicine: In the field of medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structural components make it a candidate for drug discovery, particularly in targeting specific biological pathways.
Industry: This compound finds applications in material science, where its properties are utilized in the development of advanced materials with specialized functions.
Mécanisme D'action
The mechanism by which 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological outcomes. Detailed studies are often required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)butan-1-one
2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)propan-1-one
Uniqueness: What sets 2-Phenoxy-1-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one apart is its combination of the phenoxy group, the piperidine ring, and the trifluoromethyl-substituted oxadiazole. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and application in various fields.
Hope that keeps your boredom at bay! Anything else you’d like to delve into?
Propriétés
IUPAC Name |
2-phenoxy-1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-11(25-13-7-3-2-4-8-13)15(24)23-9-5-6-12(10-23)14-21-22-16(26-14)17(18,19)20/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHZBFMXMKUWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)C2=NN=C(O2)C(F)(F)F)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2754364.png)
![N-(3-{5-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B2754366.png)


![Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2754370.png)




![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2754378.png)

![2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2754380.png)

![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2754387.png)
